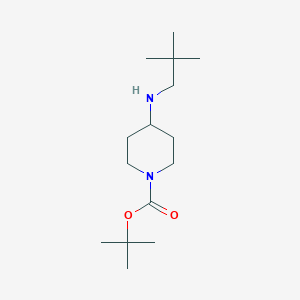![molecular formula C17H22BrN5O B2496863 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine CAS No. 2379997-27-8](/img/structure/B2496863.png)
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BPIP, and has been found to have a variety of interesting properties that make it useful for a range of different research applications.
Mécanisme D'action
The mechanism of action of BPIP is not fully understood, but it is believed to act as a modulator of protein-protein interactions. Specifically, BPIP has been found to bind to a variety of different proteins and enzymes, and to alter their function in a variety of different ways. This modulation of protein-protein interactions has been found to be useful in a variety of different research applications, and has led to the development of a number of new drugs and therapies.
Biochemical and Physiological Effects:
BPIP has been found to have a variety of different biochemical and physiological effects, depending on the specific research application. In drug discovery, BPIP has been found to have potent anti-cancer activity, and has been used as a lead compound for the development of new cancer therapies. In chemical biology, BPIP has been used to identify new drug targets, and to probe the function of various proteins and enzymes. In pharmacology, BPIP has been used to study the effects of drugs on various physiological systems, and to develop new drugs with improved efficacy and safety profiles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using BPIP in scientific research is that it is a well-characterized compound with a known synthesis method. This makes it easy to obtain and use in a variety of different research applications. Additionally, BPIP has been found to have a wide range of different biochemical and physiological effects, making it useful for a variety of different research applications.
However, there are also some limitations to using BPIP in scientific research. For example, BPIP can be difficult to work with in certain research applications, and may require specialized equipment or expertise. Additionally, the mechanism of action of BPIP is not fully understood, which can make it difficult to interpret research results and to design new experiments.
Orientations Futures
There are a number of different future directions for research on BPIP. One potential area of research is the development of new drugs and therapies based on BPIP. This could involve the optimization of the synthesis method for BPIP, as well as the identification of new drug targets and the development of new drug delivery methods.
Another potential area of research is the further characterization of the mechanism of action of BPIP. This could involve the use of advanced imaging techniques and other experimental methods to better understand how BPIP interacts with proteins and enzymes, and how it modulates their function.
Overall, BPIP is a promising compound that has a wide range of potential applications in scientific research. By continuing to study this compound and to develop new research applications, scientists may be able to unlock new insights into the function of proteins and enzymes, and to develop new drugs and therapies for a variety of different diseases and conditions.
Méthodes De Synthèse
The synthesis of BPIP involves a multi-step process that begins with the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine in the presence of a base catalyst. This reaction produces a key intermediate, which is then reacted with 2,6-diisopropyl-4-chloropyrimidine to yield the final product, BPIP. This synthesis method has been optimized through several rounds of experimentation, and is now a well-established procedure for the production of BPIP.
Applications De Recherche Scientifique
BPIP has been found to be useful in a variety of scientific research applications, including drug discovery, chemical biology, and pharmacology. In drug discovery, BPIP has been used as a lead compound for the development of new drugs that target a variety of different disease states. In chemical biology, BPIP has been used to probe the function of various proteins and enzymes, and to identify new drug targets. In pharmacology, BPIP has been used to study the effects of drugs on various physiological systems, and to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5O/c1-12(2)16-19-6-5-15(22-16)23-7-3-4-13(10-23)11-24-17-20-8-14(18)9-21-17/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZBWZBKBRGDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)
![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)